Bicyclo[3.2.0]hept-3-en-6-one
Overview
Description
“Bicyclo[3.2.0]hept-3-en-6-one” is a chemical compound that has been utilized in the synthesis of various important molecules . It has been used in the synthesis of grandisol, a monoterpene used in protecting cotton crops from pests . It is also used in the synthesis of chalcone derivatives .
Synthesis Analysis
The synthesis of “Bicyclo[3.2.0]hept-3-en-6-one” has been a subject of research for its potential applications. One approach involves the use of 2,5-dimethylbicyclo[3.2.0]heptan-endo-2-ol, available from intermolecular photocyclization and methylation . Another approach involves the use of 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one as a pivotal intermediate .Molecular Structure Analysis
The molecular formula of “Bicyclo[3.2.0]hept-3-en-6-one” is C7H8O . The compound has a complex structure with a carbonyl group and a carbon-carbon double bond attached to the same bridge-head carbon atom .Chemical Reactions Analysis
“Bicyclo[3.2.0]hept-3-en-6-one” exhibits peculiar reactivity due to the presence of the carbonyl group and the carbon-carbon double bond on the same bridge-head carbon atom . This reactivity has been demonstrated by the high chemio-, regio-, and stereoselectivity of the NBS-induced lactonization .Physical And Chemical Properties Analysis
“Bicyclo[3.2.0]hept-3-en-6-one” has a molecular weight of 108.14 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 142 .Scientific Research Applications
Enzymatic Reduction and Microbial Transformations
Bicyclo[3.2.0]hept-2-en-6-one has been subjected to reduction using alcohol dehydrogenase from Thermoanaerobium brockii and whole cell systems like Mortierella ramanniana, showcasing excellent substrate enantioselectivity. This demonstrates its potential in biocatalytic processes and microbial transformations (Butt et al., 1985).
Chemical Synthesis and Modification
There's significant research on the preparation of Bicyclo[3.2.0]Hept‐3‐en‐6‐ones, including its methylated derivatives. These studies detail methods for synthesizing these compounds, highlighting their relevance in complex organic synthesis (Rosini et al., 2003).
Conformational Analysis
Studies have explored the conformational aspects of Bicyclo[3.2.0]hept-6-ene derivatives. Research includes analyzing their reaction with diazomethane and phenylglyoxylonitrile oxide, providing insights into the steric effects and molecular behavior of these compounds (Burdisso et al., 1988).
Spectroscopic Investigations
Low-frequency vibrational spectra of Bicyclo[3.2.0]hept-6-ene and its analogs have been analyzed, offering valuable information about the molecular structure and behavior of these compounds through spectroscopic methods (Villarreal & Laane, 1978).
Optical Properties and Chiral Applications
Research has been conducted on the enantioselective synthesis and resolution of Bicyclo[3.2.0]hept-3-en-6-ones, leading to applications in the preparation of chiral molecules, which are crucial in asymmetric synthesis and pharmaceutical research (Marotta et al., 1995).
Applications in Polymer Chemistry
Bicyclo[3.2.0]hept-6-ene has been converted into addition polymers using transition metal-catalyzed polymerization, indicating its utility in polymer chemistry for creating new materials with specific structural and physical properties (Curran et al., 2008).
Safety And Hazards
Future Directions
The future directions of “Bicyclo[3.2.0]hept-3-en-6-one” research are likely to focus on improving the practicality, versatility, and efficiency of its synthesis. This includes the development of a practical and efficient preparation of “Bicyclo[3.2.0]hept-2-en-6-ones” without photochemical steps . The potential utility of “Bicyclo[3.2.0]hept-2-en-6-ones” could be amplified by further reactions, such as the bismethylation of the carbon atom adjacent to the carbonyl group and the conversion into the corresponding unsaturated bicyclic lactones .
properties
IUPAC Name |
bicyclo[3.2.0]hept-3-en-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-7-4-5-2-1-3-6(5)7/h1,3,5-6H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOYRBXLERDCAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513339 | |
Record name | Bicyclo[3.2.0]hept-3-en-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.2.0]hept-3-en-6-one | |
CAS RN |
54074-60-1 | |
Record name | Bicyclo[3.2.0]hept-3-en-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bicyclo[3.2.0]hept-3-en-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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